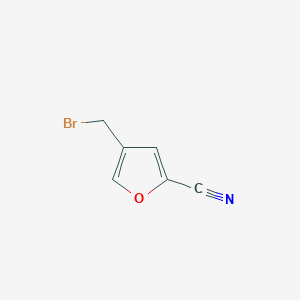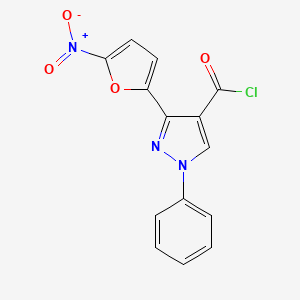
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzoate group attached to a phenoxy-methyl moiety, which is further substituted with a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate typically involves the reaction of 4-(3-hydroxypropyl)phenol with methyl 2-bromomethylbenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy-methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-{[4-(3-carboxypropyl)phenoxy]-methyl}benzoic acid.
Reduction: Formation of 2-{[4-(3-hydroxypropyl)phenoxy]-methyl}benzyl alcohol.
Substitution: Formation of various substituted phenoxy-methyl benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy-methyl moiety can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate: Characterized by the presence of a hydroxypropyl group.
Methyl 2-{[4-(3-methoxypropyl)phenoxy]-methyl}benzoate: Contains a methoxypropyl group instead of a hydroxypropyl group.
Methyl 2-{[4-(3-aminopropyl)phenoxy]-methyl}benzoate: Features an aminopropyl group.
Uniqueness
This compound is unique due to the presence of the hydroxypropyl group, which imparts specific chemical and biological properties. This group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity compared to its analogs.
Properties
Molecular Formula |
C18H20O4 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
methyl 2-[[4-(3-hydroxypropyl)phenoxy]methyl]benzoate |
InChI |
InChI=1S/C18H20O4/c1-21-18(20)17-7-3-2-6-15(17)13-22-16-10-8-14(9-11-16)5-4-12-19/h2-3,6-11,19H,4-5,12-13H2,1H3 |
InChI Key |
NOXQBXDMVSNXED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)CCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Di-tert-butyl-4-({[dodecyl(dimethyl)silyl]methyl}sulfanyl)phenol](/img/structure/B8537326.png)

![tert-Butyl N-[(4-bromo-2-hydroxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate](/img/structure/B8537350.png)

![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylacetic acid](/img/structure/B8537356.png)

![7-Benzyloxy-2-propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B8537392.png)


![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B8537406.png)


![6-[(4,4,4-Trifluorobutyl)carbamoyl]nicotinic acid](/img/structure/B8537417.png)
